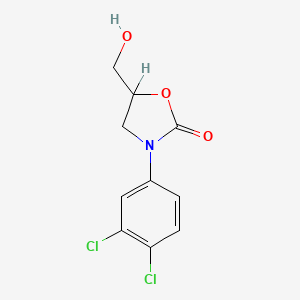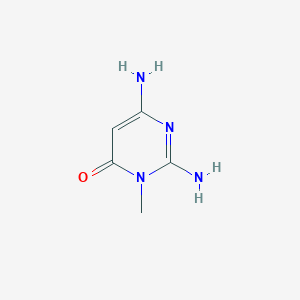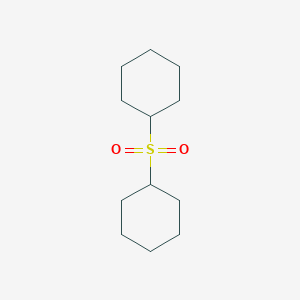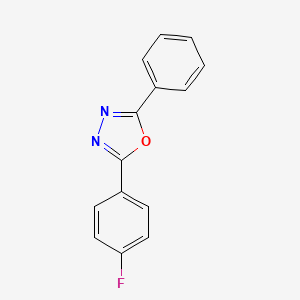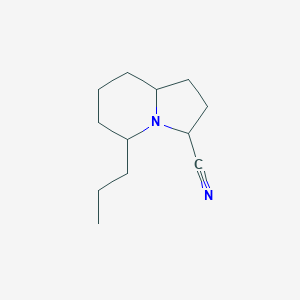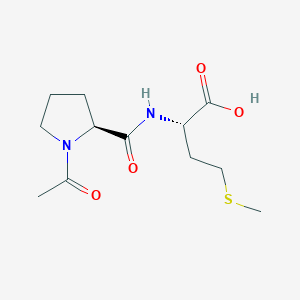![molecular formula C9H13N5O3 B15214101 2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol CAS No. 876373-81-8](/img/structure/B15214101.png)
2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol typically involves the reaction of a purine derivative with an appropriate alcohol. One common method involves the use of 2-amino-6-methoxypurine as a starting material, which is then reacted with ethylene glycol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, advanced catalytic systems, and continuous flow reactors to enhance efficiency and scalability. The purification process often involves techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized purine compounds.
Applications De Recherche Scientifique
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethanol: This compound is similar in structure but contains an oxo group instead of a methoxy group.
2-((2-Amino-6-chloro-9H-purin-9-yl)methoxy)ethanol: This compound has a chloro group in place of the methoxy group.
Uniqueness
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
876373-81-8 |
|---|---|
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-[(2-amino-6-methoxypurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H13N5O3/c1-16-8-6-7(12-9(10)13-8)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12,13) |
Clé InChI |
PMNMTPDPTCQUJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC2=C1N=CN2COCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


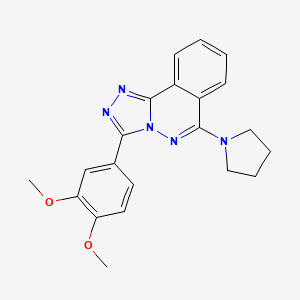

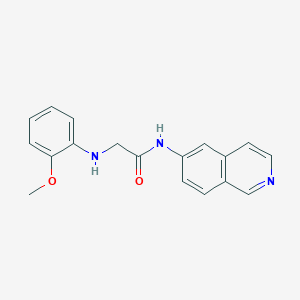

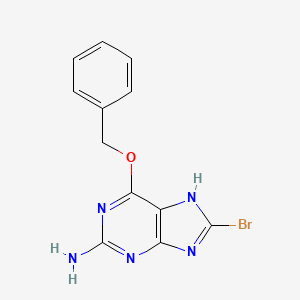
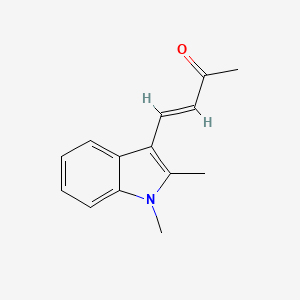
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)

